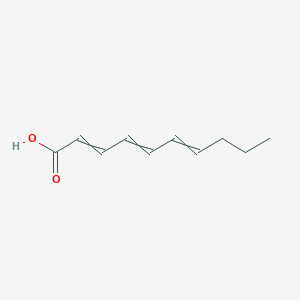
Deca-2,4,6-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deca-2,4,6-trienoic acid can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the latex of Euphorbia pulcherrima . The latex is suspended in a solution of magnesium chloride and extracted with petroleum ether. The residue is then dissolved in benzene and saponified with sodium hydroxide in methanol . After cooling and dilution with water, the nonsaponifiable compounds are extracted with petroleum ether. The saponification mixture is acidified, and the free fatty acids are extracted and methylated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. The latex of Euphorbia pulcherrima is collected and processed using similar methods as described above, but on a larger scale to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
Deca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Partial reduction with hydrazine can yield partially saturated derivatives.
Substitution: The conjugated double bonds allow for various substitution reactions, including halogenation and addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol is used for partial reduction.
Substitution: Halogens such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Partially saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Deca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of deca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Octa-2,4-dienoic acid: Another conjugated fatty acid with two double bonds.
Hexa-2,4-dienoic acid: A shorter-chain conjugated fatty acid with two double bonds.
Dodeca-2,4,6,8-tetraenoic acid: A longer-chain conjugated fatty acid with four double bonds.
Uniqueness
Deca-2,4,6-trienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and physical properties. This makes it particularly valuable for research and industrial applications .
Propiedades
Número CAS |
71697-02-4 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
deca-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H,2-3H2,1H3,(H,11,12) |
Clave InChI |
FELONIKRCJBDIO-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



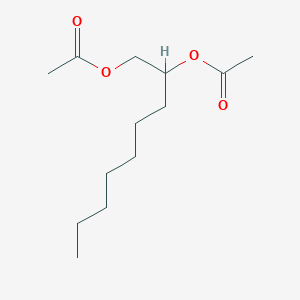
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
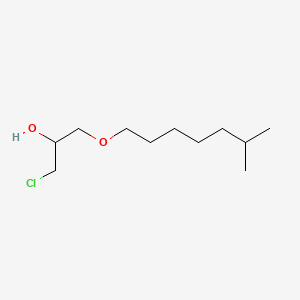

![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
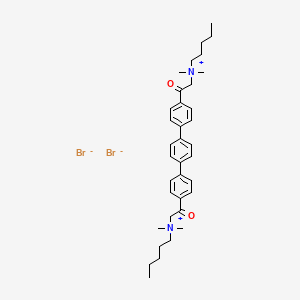
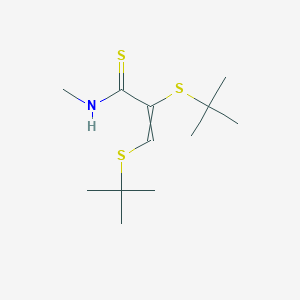

![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)




